n-[Cyano(4-fluorophenyl)methyl]-2-(oxolan-3-yl)acetamide
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Overview
Description
n-[Cyano(4-fluorophenyl)methyl]-2-(oxolan-3-yl)acetamide is a chemical compound with a complex structure that includes a cyano group, a fluorophenyl group, and an oxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[Cyano(4-fluorophenyl)methyl]-2-(oxolan-3-yl)acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
n-[Cyano(4-fluorophenyl)methyl]-2-(oxolan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
n-[Cyano(4-fluorophenyl)methyl]-2-(oxolan-3-yl)acetamide has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its use in treating various diseases.
Industry: The compound’s chemical properties make it useful in the development of new industrial materials and processes.
Mechanism of Action
The mechanism of action of n-[Cyano(4-fluorophenyl)methyl]-2-(oxolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and fluorophenyl group can interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
- 2-CYANO-N-(4-FLUOROPHENYL)ACETAMIDE
Uniqueness
n-[Cyano(4-fluorophenyl)methyl]-2-(oxolan-3-yl)acetamide is unique due to its combination of a cyano group, a fluorophenyl group, and an oxolan ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[cyano-(4-fluorophenyl)methyl]-2-(oxolan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c15-12-3-1-11(2-4-12)13(8-16)17-14(18)7-10-5-6-19-9-10/h1-4,10,13H,5-7,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFVSASQMSDWNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(=O)NC(C#N)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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